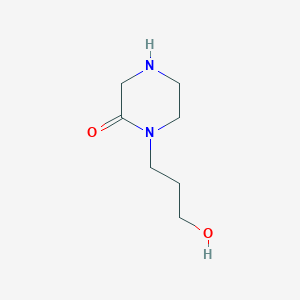
1-(3-Hydroxypropyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)piperazin-2-one is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1-(3-Hydroxypropyl)piperazin-2-one is primarily recognized for its role in drug development, particularly in the synthesis of piperazine derivatives that exhibit significant biological activities.
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including those containing this compound, as anticancer agents. Research indicates that compounds with piperazine structures can interfere with tubulin polymerization, a crucial process in cell division, thereby exhibiting cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain benzimidazole-piperazine hybrids achieved IC50 values significantly lower than established chemotherapeutics, suggesting enhanced efficacy against cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzimidazole derivative | 34.31-39.78 | MDA-MB 231 |
| Albendazole (control) | 83.1 | MDA-MB 231 |
Anthelmintic Activity
Another promising application of this compound is in the development of anthelmintics. Compounds derived from this structure have shown remarkable efficacy against parasitic infections. For example, a recent study reported that a piperazine-benzimidazole derivative exhibited a 92.7% reduction in parasite activity at a concentration of 100 µg/mL after 48 hours, outperforming traditional anthelmintics like albendazole .
| Compound | Efficacy (%) | Concentration (µg/mL) |
|---|---|---|
| Piperazine-benzimidazole | 92.7 | 100 |
| Albendazole | 15.6 | 100 |
Agricultural Applications
The potential of this compound extends into agricultural chemistry as well. Piperazine derivatives are being investigated for their ability to act as growth regulators and pest control agents.
Growth Regulation
Research has indicated that certain piperazine compounds can promote plant growth by enhancing nutrient uptake and stress resistance. This application is particularly relevant in the context of sustainable agriculture, where reducing chemical inputs while maintaining crop yield is crucial.
Pest Control
Additionally, piperazine derivatives have been explored for their insecticidal properties. Studies suggest that these compounds can disrupt the nervous systems of pests, providing an effective means of control without the environmental drawbacks associated with conventional pesticides .
Case Study: Anticancer Efficacy
A notable case study involved testing various piperazine derivatives on human cancer cell lines (MDA-MB 231 and U-87 MG). The study found that modifications to the piperazine structure significantly influenced cytotoxicity and cell migration inhibition, with certain derivatives showing enhanced activity compared to standard treatments .
Case Study: Anthelmintic Activity
Another case study focused on the anthelmintic properties of piperazine derivatives against Trichinella spiralis larvae. The results demonstrated a clear dose-response relationship, with specific compounds achieving higher mortality rates in larvae compared to traditional treatments .
Analyse Des Réactions Chimiques
Oxidation Reactions
The primary alcohol group in the 3-hydroxypropyl chain undergoes oxidation to form carbonyl derivatives. While direct experimental data for this compound is limited, analogous piperazine derivatives confirm:
-
Oxidation with standard agents (e.g., KMnO₄ or CrO₃) converts the –CH₂OH group to a ketone (–CO–) or carboxylic acid (–COOH) under controlled conditions.
-
Enhanced solubility of the hydroxypropyl group facilitates oxidation in aqueous or polar solvents.
Phosphonylation Reactions
Piperazin-2-one derivatives react with triethyl phosphite (P(OEt)₃) and phosphoryl chloride (POCl₃) to form bisphosphonates. For 1-(3-Hydroxypropyl)piperazin-2-one:
The reaction proceeds via enamine intermediates, with phosphite addition favoring cis/trans bisphosphonate formation depending on steric and electronic factors . Hydrolysis of bisphosphonates yields cyclic phosphonic acids (e.g., 12 , 13 ) or degrades C–P bonds entirely .
Hydrolysis and Stability
The hydroxypropyl side chain influences hydrolytic behavior:
Racemization is observed in phenyl-substituted derivatives, suggesting competing pathways during hydrolysis .
Substitution and Alkylation
The hydroxypropyl group participates in nucleophilic substitutions:
Palladium-catalyzed cross-coupling enables efficient aryl functionalization at the 3-position .
Mechanistic Considerations
-
Radical pathways : Minor products (e.g., 17 ) suggest partial radical intermediates during phosphonylation .
-
Steric effects : The hydroxypropyl group hinders bisphosphonate formation in favor of monofunctionalization .
-
Enantiopurity : Racemization occurs in phenyl-substituted derivatives due to keto-enol tautomerism .
Propriétés
Numéro CAS |
643084-42-8 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-(3-hydroxypropyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c10-5-1-3-9-4-2-8-6-7(9)11/h8,10H,1-6H2 |
Clé InChI |
WXYGSWODSMFEGV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













